ethyl 5-isopropyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate
Overview
Description
Ethyl 5-isopropyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate is a chemical compound that has gained a lot of attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the thiophene family and is known for its unique properties that make it suitable for use in drug development, biochemistry, and other research areas. In
Mechanism of Action
The mechanism of action of ethyl 5-isopropyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate is not fully understood. However, studies have shown that it works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been shown to inhibit the migration of immune cells to the site of inflammation, further reducing inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 5-isopropyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a valuable tool for studying the mechanisms of inflammation and pain. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on ethyl 5-isopropyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate. One of the most promising areas of research is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research such as neurology and immunology. Finally, more research is needed to optimize the synthesis process of this compound, making it easier and more cost-effective to obtain in large quantities.
Conclusion:
In conclusion, this compound is a chemical compound with a wide range of potential applications in scientific research. Its potent anti-inflammatory and analgesic properties make it a valuable tool for studying the mechanisms of inflammation and pain, and its potential applications in drug development make it an exciting area of research for the future. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Scientific Research Applications
Ethyl 5-isopropyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate has a wide range of applications in scientific research. One of the most significant applications of this compound is in drug development. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, this compound has shown promising results in the treatment of cancer, with studies indicating that it can inhibit the growth of cancer cells.
Properties
IUPAC Name |
ethyl 5-propan-2-yl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-4-21-16(20)12-8-13(10(2)3)22-15(12)18-14(19)11-6-5-7-17-9-11/h5-10H,4H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESWSQALQQDVON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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